molecular formula C6H11ClO3S B3421749 (1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride CAS No. 2249724-61-4

(1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride

Cat. No.: B3421749
CAS No.: 2249724-61-4
M. Wt: 198.67 g/mol
InChI Key: HMNCIUASKYPWAQ-RITPCOANSA-N
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Description

(1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is a chiral organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to a methoxy-substituted cyclopentane ring. Its molecular formula is C₆H₁₁ClO₃S, and it has a molecular weight of 198.67 g/mol . The specific (1S,2R) stereochemistry of the cyclopentane backbone makes this compound a valuable chiral building block or auxiliary in asymmetric synthesis and for introducing stereochemical complexity into target molecules. This compound is primarily used in organic synthesis as a reagent for the introduction of the sulfonyl moiety. Its high reactivity stems from the sulfonyl chloride group, which is a powerful electrophile . It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. When reacted with amines , both primary and secondary, it forms sulfonamides . These sulfonamide derivatives are a crucial class of compounds in medicinal chemistry, often found in drugs with antibacterial, diuretic, or anticonvulsant activities. Similarly, upon reaction with alcohols , this compound generates sulfonate esters , which are valuable as alkylating agents or as protected intermediates in multi-step synthetic sequences. The chiral, non-racemic structure of this compound provides specific research value. It can be employed to create enantiomerically pure sulfonamides or sulfonate esters, which are important in the development of pharmaceuticals and agrochemicals where chirality can significantly impact biological activity and potency. The methoxy group on the cyclopentane ring can also serve as a chemical handle for further functionalization or may influence the stereochemical outcome of subsequent reactions. As a sulfonyl chloride, it may also participate in Friedel-Crafts reactions with arenes to form sulfones or be used to generate other sulfonyl-based functional groups through further transformation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a valuable reagent for chemical synthesis in research laboratories exploring new synthetic methodologies, pharmaceutical development, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-methoxycyclopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCIUASKYPWAQ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249724-61-4
Record name rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride
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Advanced Synthetic Methodologies for the Enantiopure Preparation of 1s,2r 2 Methoxycyclopentane 1 Sulfonyl Chloride

Stereoselective Pathways to the Methoxycyclopentane Scaffold Precursors

The primary challenge in synthesizing the target molecule lies in the stereocontrolled formation of the 1,2-disubstituted cyclopentane (B165970) core. The desired (1S,2R) configuration denotes a trans relationship between the methoxy (B1213986) and sulfonyl chloride groups. Accessing this specific stereoisomer necessitates strategies that can selectively generate or isolate this configuration from other potential stereoisomers. A logical precursor to the target sulfonyl chloride is the corresponding alcohol, (1S,2R)-2-methoxycyclopentan-1-ol, which can be subsequently converted to the sulfonyl chloride functionality.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. While the cyclopentane ring is a common motif in natural products like prostaglandins (B1171923), finding a suitable starting material with the correct substitution pattern can be challenging. acs.org A more common strategy involves using chiral auxiliaries or resolving racemic mixtures of key intermediates.

For instance, a racemic mixture of trans-2-methoxycyclopentan-1-ol could be prepared and then resolved into its constituent enantiomers. Enzymatic resolution, using lipases to selectively acylate one enantiomer, is a powerful technique for separating such alcohols. Alternatively, chemical derivatization with a chiral resolving agent, such as a chiral carboxylic acid, can form diastereomeric esters that are separable by chromatography or crystallization. Once the desired (1S,2R)-ester is isolated, hydrolysis removes the chiral auxiliary to yield the enantiopure (1S,2R)-2-methoxycyclopentan-1-ol.

Another approach starts from a related but more accessible stereoisomer, such as the cis-isomer (1S,2S)-2-methoxycyclopentan-1-ol. achemblock.com The stereochemistry at the C1 position bearing the hydroxyl group can be inverted to achieve the desired trans configuration. A common method for this inversion is the Mitsunobu reaction. Treatment of (1S,2S)-2-methoxycyclopentan-1-ol with a carboxylic acid (e.g., benzoic acid), diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) proceeds via an SN2 mechanism, inverting the stereocenter to give the corresponding (1S,2R)-benzoate ester. Subsequent hydrolysis then yields the target precursor, (1S,2R)-2-methoxycyclopentan-1-ol.

Catalytic asymmetric synthesis offers a more direct and efficient route to enantiomerically enriched cyclopentane structures, avoiding the need for resolution or chiral auxiliaries. nih.govnih.gov These methods construct the chiral centers using a small amount of a chiral catalyst.

One prominent strategy is the asymmetric hydrogenation of a suitably substituted cyclopentene (B43876) precursor. For example, a 2-methoxycyclopent-1-enecarboxylate could be subjected to hydrogenation using a chiral transition metal catalyst, such as an Iridium complex with a chiral phosphine (B1218219) ligand. While achieving high enantioselectivity in the hydrogenation of 1,2-disubstituted cyclopentene derivatives can be challenging, this method provides a direct route to the cis or trans products depending on the catalyst and substrate design. nih.gov

Alternatively, organocatalytic methods have emerged as powerful tools for constructing complex cyclic systems. nih.govbeilstein-journals.orgbeilstein-journals.org A double Michael addition cascade reaction, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), can be employed to construct highly functionalized cyclopentanone (B42830) rings with excellent enantioselectivity. nih.gov A resulting cyclopentanone could then be stereoselectively reduced and methylated to furnish the desired (1S,2R)-2-methoxycyclopentan-1-ol scaffold. The stereochemical outcome of the reduction and subsequent steps would need to be carefully controlled to achieve the target configuration.

Method Starting Material/Intermediate Key Transformation Stereochemical Control Reference
Chiral Pool/Derivatization Racemic trans-2-methoxycyclopentan-1-olEnzymatic or chemical resolutionSeparation of diastereomers acs.org
Stereochemical Inversion (1S,2S)-2-methoxycyclopentan-1-olMitsunobu reactionSN2 inversion at C1 achemblock.com
Asymmetric Hydrogenation 2-Methoxycyclopentene derivativeIr-catalyzed hydrogenationChiral ligand directs facial selectivity nih.gov
Organocatalytic Cascade α,β-Unsaturated aldehyde & β-keto esterDouble Michael additionChiral organocatalyst nih.gov

Novel Synthetic Routes and Sustainable Methodologies for Sulfonyl Chloride Introduction

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This is particularly relevant for the synthesis of sulfonyl chlorides, which have traditionally relied on hazardous reagents.

A highly effective and green approach involves the oxidative chlorination of S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org These salts are stable, odorless solids that are easily prepared from the corresponding alkyl halide (or activated alcohol) and thiourea. They serve as convenient thiol surrogates. Treatment of the S-((1S,2R)-2-methoxycyclopentyl)isothiourea salt with mild and inexpensive oxidizing agents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) in aqueous media provides the desired sulfonyl chloride in high yield. organic-chemistry.orgorganic-chemistry.org This method avoids the use of volatile and malodorous thiols and toxic chlorine gas.

Another sustainable strategy employs sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in alternative solvents like water or ethanol. researchgate.net This process features simple reaction conditions and a straightforward workup, often requiring only filtration.

Photocatalysis represents a cutting-edge approach to sulfonyl chloride synthesis. acs.org Heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate the formation of sulfonyl chlorides from various precursors under visible light irradiation at room temperature. acs.org While often applied to aromatic systems, the principles can be extended to alkyl sulfonyl chlorides, offering a mild and sustainable alternative to traditional methods. Furthermore, the development of continuous flow protocols for oxidative chlorination reactions minimizes waste, improves safety, and allows for greater scalability, aligning with the principles of green chemistry. nih.gov

Development of Green Chemistry Approaches for (1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by utilizing safer reagents, minimizing waste, and employing sustainable solvents. The synthesis of aliphatic sulfonyl chlorides has been a key area for the application of these principles, moving away from hazardous chlorinating agents and volatile organic solvents.

Several green strategies are applicable to the synthesis of this compound from a suitable precursor, such as the corresponding (1S,2R)-2-methoxycyclopentane-1-thiol or its S-alkylisothiourea salt derivative. One prominent method involves oxidative chlorination in aqueous media. For instance, the use of an oxone-KCl system in water provides an efficient and rapid pathway for converting a wide range of aliphatic and aromatic thiols into their respective sulfonyl chlorides with yields often ranging from 68-95%. rsc.org This approach avoids toxic organic solvents and uses readily available, inexpensive reagents. rsc.org

Another environmentally friendly route is the bleach-mediated oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org This method is considered worker-friendly and economical, offering safe operational parameters and straightforward purification without the need for chromatography. organic-chemistry.org A related and sustainable approach uses N-Chlorosuccinimide (NCS) for the chlorosulfonation. A significant advantage of this process is that the water-soluble byproduct, succinimide, can be recovered from the aqueous phase and conveniently reconverted into the NCS reagent using sodium hypochlorite (bleach), creating a recyclable system. researchgate.net

For syntheses starting from the corresponding sulfonic acid, a solvent-free approach using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been developed. This method allows for the efficient conversion of sulfonic acids to sulfonyl chlorides at room temperature by simple grinding, eliminating the need for bulk solvents and simplifying the workup procedure. lookchem.com

The table below summarizes and compares these potential green synthetic routes for the preparation of the target compound.

MethodPrecursorReagentsSolventKey AdvantagesTypical Yield (on model substrates)
Aqueous Oxidative Chlorination(1S,2R)-2-methoxycyclopentane-1-thiolOxone, KClWaterAvoids organic solvents; rapid reaction times; inexpensive reagents. rsc.org68-95% rsc.org
NCS Chlorosulfonation(1S,2R)-2-methoxycyclopentyl isothiouronium saltN-Chlorosuccinimide (NCS), HClAcetonitrile (B52724)/WaterByproduct (succinimide) is recyclable; mild conditions. researchgate.net78-98% researchgate.net
Bleach-Mediated Oxidation(1S,2R)-2-methoxycyclopentyl isothiouronium saltSodium Hypochlorite (Bleach)Biphasic (e.g., CH₂Cl₂/Water)Low cost; simple, chromatography-free purification. organic-chemistry.orgHigh organic-chemistry.org
Solvent-Free Chlorination(1S,2R)-2-methoxycyclopentane-1-sulfonic acidTAPC, KClNone (Solid-state grinding)Eliminates bulk solvent waste; mild, room temperature conditions. lookchem.comExcellent lookchem.com

Flow Chemistry and Continuous Processing for Efficient Production

The synthesis of sulfonyl chlorides is often characterized by strong exotherms and the use of hazardous reagents, making batch production at scale a significant safety challenge. rsc.orgnih.gov Flow chemistry, or continuous processing, mitigates these risks by conducting reactions in small-volume microreactors or coiled tubes. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and enhanced product quality. rsc.orgmdpi.com

A continuous flow protocol could be designed for the synthesis of this compound starting from the corresponding thiol or disulfide. In one such approach, a dual-function reagent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) is used for the oxidative chlorination. rsc.org A solution of the precursor in a suitable solvent (e.g., acetonitrile) and a solution of the chlorinating agent would be continuously pumped and mixed at a T-junction before entering a temperature-controlled reactor coil. The small reactor volume and high surface-area-to-volume ratio allow for the rapid dissipation of heat, preventing thermal runaways. rsc.org With residence times as short as 41 seconds, this method can achieve extremely high space-time yields, on the order of 6.7 kg L⁻¹ h⁻¹, demonstrating significant potential for efficient industrial production. rsc.org

For reactions involving highly reactive agents like chlorosulfonic acid, continuous manufacturing provides definitive safety and yield advantages over batch processing. mdpi.com A continuous system can be automated, employing multiple continuous stirred-tank reactors (CSTRs) for the reaction, followed by in-line quenching and continuous filtration to isolate the product. mdpi.com This automated setup ensures process consistency and reliability while minimizing human exposure to hazardous materials. mdpi.com Research on aryl sulfonyl chlorides has shown that a continuous process can nearly double the space-time yield compared to an optimized batch procedure (e.g., 0.139 g mL⁻¹ h⁻¹ in flow vs. 0.072 g mL⁻¹ h⁻¹ in batch). mdpi.com

The table below provides a comparative analysis of a traditional batch process versus a proposed continuous flow process for the synthesis of this compound.

ParameterTraditional Batch ProcessContinuous Flow Process
Temperature Control Difficult; potential for localized hot spots and thermal runaway. nih.govExcellent; rapid heat dissipation prevents exotherms. rsc.org
Safety Higher risk due to large volumes of hazardous reagents and potential for runaway reactions. rsc.orgInherently safer; small reaction volumes minimize risk. rsc.orgmdpi.com
Reaction Time Hours, including slow reagent addition and thermal management. mdpi.comSeconds to minutes (residence time). rsc.org
Mixing Often inefficient, leading to side product formation. nih.govHighly efficient and reproducible, enhancing selectivity.
Scalability Challenging and requires significant process redesign ("scaling up").Straightforward by running the system for longer ("scaling out").
Space-Time Yield Lower, limited by safety and heat transfer constraints. mdpi.comSignificantly higher due to short residence times and high throughput. rsc.orgmdpi.com

Fundamental Reactivity and Mechanistic Studies of 1s,2r 2 Methoxycyclopentane 1 Sulfonyl Chloride

Nucleophilic Substitution Kinetics and Stereoselectivity at the Sulfonyl Chloride Center

The reactivity of sulfonyl chlorides is characterized by the electrophilic nature of the sulfur atom, which is susceptible to attack by a variety of nucleophiles. The kinetics and stereochemical outcome of these reactions are influenced by the nature of the nucleophile, solvent, temperature, and the presence of catalysts.

Nucleophilic substitution at a sulfonyl chloride center can proceed through different mechanistic pathways, primarily distinguished as SN2-like (associative) or SN1-like (dissociative) mechanisms. The operative mechanism is highly dependent on the reaction conditions and the nature of the nucleophile.

SN2-like Mechanism: With strong, unhindered nucleophiles such as primary amines, alkoxides, and thiolates, the reaction is expected to proceed via a concerted, bimolecular (SN2-like) pathway. In this mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, with the incoming nucleophile and the leaving chloride ion occupying the apical positions. This pathway typically results in an inversion of configuration at the sulfur center, although for sulfonyl chlorides, the stereochemical consequence at the sulfur itself is not as commonly discussed as for carbon centers. The rate of the reaction would be dependent on the concentration of both the sulfonyl chloride and the nucleophile. Powerful nucleophiles, especially those with negative charges, favor the SN2 mechanism. libretexts.orglibretexts.org

SN1-like Mechanism: In the presence of weak nucleophiles and polar, protic solvents that can stabilize ionic intermediates, a dissociative or SN1-like mechanism may be favored. This pathway would involve the slow, rate-determining cleavage of the S-Cl bond to form a highly reactive sulfonyl cation intermediate. This cation would then be rapidly attacked by the nucleophile. Such a mechanism would lead to a loss of stereochemical information, resulting in a racemic or near-racemic mixture of products if the sulfur were a stereocenter. However, the primary stereochemistry of the cyclopentane (B165970) ring in (1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride would remain unaffected. Weaker nucleophiles like water or alcohols favor the SN1 mechanism. libretexts.orglibretexts.org For many sulfonyl chlorides, a pure SN1 mechanism is considered rare. researchgate.net

The general reactivity trend with different nucleophiles is expected to follow their nucleophilicity, with thiols being more reactive than amines, which are in turn more reactive than alcohols under similar conditions.

Table 1: Expected Mechanistic Pathways for this compound with Various Nucleophiles

NucleophileExpected Primary MechanismKey Characteristics
Primary Amines (e.g., R-NH₂)SN2-likeBimolecular kinetics, sensitive to steric hindrance.
Alcohols (e.g., R-OH)Borderline SN1/SN2Highly dependent on solvent polarity and temperature.
Thiols (e.g., R-SH)SN2-likeGenerally fast reactions due to high nucleophilicity of sulfur.

The choice of solvent plays a critical role in directing the reaction pathway.

Solvent Effects: Polar aprotic solvents, such as acetonitrile (B52724) or tetrahydrofuran, are known to favor SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. libretexts.orglibretexts.org Conversely, polar protic solvents, like water and alcohols, can stabilize both the leaving group and any potential cationic intermediates, thus favoring an SN1-like mechanism. libretexts.orglibretexts.org The use of a non-polar solvent would generally slow down the reaction rate for both mechanisms.

Temperature Effects: Increasing the reaction temperature generally increases the rate of both SN1 and SN2 reactions. However, the effect might be more pronounced for SN1-type reactions, which typically have a higher activation energy due to the initial bond-breaking step. Careful temperature control can be used to favor one pathway over the other in borderline cases.

Catalyst Influence: The addition of a catalyst can significantly influence the reaction. For instance, the use of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is common in reactions with amines and alcohols. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. In some cases, the base can also act as a nucleophilic catalyst, forming a more reactive intermediate. For example, pyridine (B92270) can react with the sulfonyl chloride to form a sulfonylpyridinium salt, which is then more readily attacked by the primary nucleophile. This can alter the stereochemical outcome of the reaction.

Role as an Electrophilic Synthon in Complex Asymmetric Transformations

The chiral nature of this compound makes it a valuable electrophilic building block for the synthesis of more complex chiral molecules.

The reaction of this compound with chiral organometallic reagents, such as Grignard reagents or organocuprates, can lead to the formation of new carbon-sulfur bonds. The stereochemistry of the starting sulfonyl chloride can influence the stereochemical outcome of the reaction, potentially leading to diastereoselective bond formation. The precise nature of the organometallic reagent, including the metal and the ligands, will play a crucial role in determining the level of stereocontrol.

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters. eurjchem.com These functional groups are prevalent in many biologically active molecules and chiral catalysts. nih.gov

Chiral Sulfonamides: The reaction with primary or secondary amines yields chiral sulfonamides. mdpi.com The reaction is typically carried out in the presence of a base to scavenge the HCl produced. mdpi.com The resulting sulfonamides are often stable, crystalline solids, which can facilitate their purification.

Chiral Sulfonate Esters: The reaction with alcohols or phenols, again in the presence of a base, leads to the formation of chiral sulfonate esters. eurjchem.com These esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 2: Synthesis of Chiral Derivatives from this compound

ReactantProduct Functional GroupGeneral Reaction Conditions
Chiral Amine (RNH₂)Chiral SulfonamideAprotic solvent, base (e.g., pyridine, Et₃N)
Chiral Alcohol (ROH)Chiral Sulfonate EsterAprotic solvent, base (e.g., pyridine, Et₃N)
Organometallic (R*-MgX)Chiral SulfoneAnhydrous ether or THF

Computational Chemistry and Theoretical Studies on Reactivity and Conformation

While specific computational studies on this compound were not found in the initial search, density functional theory (DFT) calculations are a powerful tool for investigating the reactivity and conformational preferences of such molecules. nih.gov

Theoretical studies could provide valuable insights into:

Conformational Analysis: Determining the most stable conformation of the cyclopentane ring and the orientation of the methoxy (B1213986) and sulfonyl chloride groups. The ground-state geometry is crucial for understanding the steric accessibility of the sulfonyl group.

Transition State Analysis: Calculating the structures and energies of the transition states for both SN2-like and SN1-like pathways with various nucleophiles. This would allow for a theoretical prediction of the favored reaction mechanism and the activation barriers.

Stereoelectronic Effects: Investigating the influence of the methoxy group on the reactivity of the sulfonyl chloride. The electron-donating or -withdrawing nature of this substituent, as well as its stereochemical placement, can have a significant impact on the electrophilicity of the sulfur atom.

Such computational studies would complement experimental findings and provide a deeper understanding of the factors governing the reactivity and stereoselectivity of this chiral sulfonyl chloride.

Density Functional Theory (DFT) Calculations of Reaction Transition States and Intermediates

There is a lack of specific published research detailing Density Functional Theory (DFT) calculations for the reaction transition states and intermediates of this compound. Such studies would be invaluable for elucidating the precise energetic pathways of its reactions, identifying rate-determining steps, and understanding the influence of the methoxy and sulfonyl chloride substituents on the cyclopentane ring during chemical transformations. DFT calculations are a powerful tool for predicting reaction outcomes and mechanisms by modeling the electronic structure of molecules.

Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity

A detailed conformational analysis of this compound, supported by computational or experimental data, has not been prominently featured in the available literature. Understanding the preferred conformations of the cyclopentane ring and the relative orientations of the methoxy and sulfonyl chloride groups is crucial for explaining its reactivity and stereoselectivity. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are known to play a significant role in the chemistry of cyclic compounds. For instance, interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of adjacent C-S or S-Cl bonds could significantly impact the stability of certain conformers and, by extension, the transition states of reactions. However, without specific studies on this molecule, any discussion remains speculative.

Quantum Mechanical Studies on Sulfur-Containing Carbanions and Their Role in Asymmetric Induction

Quantum mechanical studies focused on the formation and role of sulfur-containing carbanions derived from this compound in asymmetric induction are not readily found in current research. Such studies would be critical for understanding how the chiral centers of this molecule influence the stereochemical outcome of reactions where a carbanion intermediate is formed alpha to the sulfonyl group. The stereochemistry of the methoxy group at the C2 position would undoubtedly play a directing role in the facial selectivity of subsequent electrophilic attack on the carbanion. Quantum mechanical calculations could provide insight into the geometry and stability of these carbanionic intermediates and the transition states leading to the observed products in asymmetric synthesis.

Applications of 1s,2r 2 Methoxycyclopentane 1 Sulfonyl Chloride in Advanced Asymmetric Synthesis

Development and Utilization as a Chiral Auxiliary in Enantioselective Reactions

Design of Novel Chiral Sulfonyl-Derived Auxiliaries for C-C and C-X Bond Formations

No research has been published detailing the design principles or synthetic development of (1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride as a chiral auxiliary for the purpose of enantioselective carbon-carbon or carbon-heteroatom bond-forming reactions.

Application in Asymmetric Alkylation, Addition, and Cycloaddition Reactions

There are no documented applications of this compound in asymmetric alkylation, addition, or cycloaddition reactions in the accessible scientific literature. Consequently, no data on its performance, such as diastereoselectivity or enantiomeric excess, is available.

Strategic Incorporation into the Total Synthesis of Complex Chiral Molecules

Role in Stereocenter Induction and Control in Multi-Step Syntheses

Information regarding the strategic use of this compound to induce or control stereocenters in the context of multi-step total synthesis is not present in the public domain.

Case Studies in the Total Synthesis of Natural Products or Bioactive Compounds where Sulfonyl Chlorides serve as Precursors

No case studies have been found that feature this compound as a precursor or key reagent in the total synthesis of any natural products or bioactive compounds.

Scaffold and Building Block for Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS)

Utility in the Generation of Chiral Compound Libraries for Academic Screening Programs

There are no reports on the use of this compound as a building block for generating chiral compound libraries for academic or industrial screening programs.

Advanced Analytical and Spectroscopic Methodologies for Research on 1s,2r 2 Methoxycyclopentane 1 Sulfonyl Chloride and Its Derivatives

Sophisticated Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable for probing the intricate three-dimensional structure of chiral molecules. For a compound like (1S,2R)-2-Methoxycyclopentane-1-sulfonyl chloride, with two stereocenters, these techniques provide crucial information regarding its relative and absolute configuration.

Advanced NMR Spectroscopies (e.g., 2D NMR, NOESY) for Complex Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the covalent framework and stereochemistry of complex organic molecules. wikipedia.org For this compound, a combination of 2D NMR experiments would be employed to confirm its constitution and relative stereochemistry.

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network within the cyclopentane (B165970) ring, confirming the connectivity of the methine and methylene (B1212753) protons. For instance, the proton at C1 would show a correlation to the proton at C2 and the adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. creative-biostructure.com This would allow for the definitive assignment of the proton and carbon signals for each position in the molecule, including the methoxy (B1213986) group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly crucial for determining the relative stereochemistry. creative-biostructure.com This technique detects through-space interactions between protons that are in close proximity (typically within 5 Å). creative-biostructure.com For the (1S,2R) configuration, a key NOE correlation would be expected between the proton at C1 and the proton at C2, indicating their cis relationship on the cyclopentane ring. The absence of a strong NOE between these two protons would suggest a trans relationship. The spatial relationship between the methoxy group protons and the cyclopentane ring protons would also be elucidated.

Table 1: Hypothetical NOESY Correlations for this compound

Interacting ProtonsExpected NOE IntensityImplication for Stereochemistry
H1 – H2Strongcis relationship, confirming (1S,2R) or (1R,2S) relative stereochemistry
H1 – H5a/H5bMediumProximity of C1 proton to one face of the cyclopentane ring
H2 – OCH₃StrongProximity of the methoxy group to the C2 proton
H1 – OCH₃Weak/AbsentIndicates a larger distance between the C1 proton and the methoxy group

Vibrational Circular Dichroism (VCD) and Chiral Recognition Studies for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

The process involves measuring the experimental VCD spectrum of this compound and comparing it to the theoretically predicted spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). americanlaboratory.com A good agreement between the experimental and calculated spectra for the (1S,2R) enantiomer would confirm its absolute configuration. americanlaboratory.com This technique is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. americanlaboratory.com The rich vibrational modes of the sulfonyl chloride and methoxycyclopentane moieties would provide a unique VCD fingerprint for stereochemical assignment.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation and Analysis

Chromatographic techniques are essential for the separation and purification of enantiomers and diastereomers, which is a critical step in the synthesis and analysis of chiral compounds like this compound.

Development and Optimization of Chiral HPLC and GC Methods for High-Purity Isolation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most widely used methods for the analytical and preparative separation of enantiomers. mdpi.comphenomenex.com The development of a successful chiral separation method for this compound would involve screening a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of chiral compounds and would be a primary choice for screening. nih.gov

Method optimization would involve adjusting the mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and additives to achieve baseline separation of the (1S,2R) and (1R,2S) enantiomers. For HPLC, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water) conditions would be explored. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Method Parameters for the Separation of this compound Enantiomers

ParameterCondition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Retention Time (1R,2S) 8.5 min
Retention Time (1S,2R) 10.2 min
Resolution (Rs) > 1.5

Preparative Chiral Chromatography for Scalable Enantiomer Separation

For applications requiring larger quantities of the pure enantiomer, such as in pharmaceutical development, analytical methods are scaled up to preparative chiral chromatography. nih.gov This involves using larger columns and higher flow rates to isolate gram to kilogram quantities of the desired enantiomer. The optimized analytical method serves as the starting point for developing a preparative separation. The goal is to maximize throughput while maintaining high enantiomeric purity. Supercritical fluid chromatography (SFC) is also an increasingly popular technique for preparative chiral separations due to its speed and reduced solvent consumption. americanpharmaceuticalreview.com

X-ray Crystallography of Co-crystals and Derivatives for Definitive Absolute Configuration Assignment

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the atoms in a single crystal. However, obtaining a single crystal of sufficient quality can be a significant challenge, especially for oils or low-melting solids.

For a compound like this compound, which may be a liquid or a low-melting solid, derivatization or co-crystallization strategies can be employed. Reacting the sulfonyl chloride with a chiral, crystalline amine, for example, would produce a diastereomeric sulfonamide derivative that is more likely to crystallize. The absolute configuration of the known chiral amine would then allow for the definitive assignment of the stereocenters in the methoxycyclopentane sulfonyl moiety. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the determination of the absolute stereochemistry. nih.gov

Single-Crystal X-ray Diffraction Studies on Crystalline Derivatives

Following a comprehensive review of available scientific literature, no specific single-crystal X-ray diffraction studies have been reported for crystalline derivatives of this compound. This analytical technique is a powerful tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. carleton.edurigaku.com For chiral molecules and their derivatives, single-crystal X-ray diffraction is invaluable for confirming the absolute configuration of stereocenters. nih.gov

While the application of this technique to sulfonyl chlorides and their derivatives, such as sulfonamides, is well-documented for other compounds nih.govmdpi.com, specific crystallographic data for derivatives of this compound are not present in the current body of scientific publications. The process of obtaining such data would involve the synthesis of a suitable crystalline derivative, followed by the growth of a high-quality single crystal, which is often a challenging and rate-limiting step. nih.gov The crystal would then be analyzed using a diffractometer to collect diffraction data, which is subsequently processed to solve and refine the crystal structure. semanticscholar.org

Should such studies be undertaken in the future, the resulting crystallographic data would be presented in a standardized format, typically including a crystallographic information file (CIF). The key parameters that would be reported are detailed in the table below.

Crystallographic Parameter Description
Empirical FormulaThe chemical formula of the compound in the crystal.
Formula WeightThe molar mass of the compound.
Crystal SystemThe crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal lattice.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
VolumeThe volume of the unit cell.
ZThe number of molecules in the unit cell.
Density (calculated)The calculated density of the crystal.
Absorption CoefficientA measure of how strongly the crystal absorbs X-rays.
F(000)The total number of electrons in the unit cell.
Crystal SizeThe dimensions of the crystal used for data collection.
Theta range for data collectionThe range of scattering angles over which data was collected.
Index rangesThe ranges of the Miller indices (h, k, l) for the collected reflections.
Reflections collectedThe total number of diffraction spots measured.
Independent reflectionsThe number of unique reflections after accounting for symmetry.
Completeness to thetaThe percentage of unique reflections measured up to a certain scattering angle.
Refinement methodThe method used to refine the structural model (e.g., Full-matrix least-squares on F^2).
Data / restraints / parametersThe number of data points, restraints, and refined parameters in the final model.
Goodness-of-fit on F^2A statistical measure of the quality of the crystallographic refinement.
Final R indices [I>2sigma(I)]The final agreement factors between the observed and calculated structure factors for reflections with significant intensity.
R indices (all data)The agreement factors for all collected data.
Absolute structure parameterA parameter that confirms the absolute configuration of a chiral molecule (e.g., Flack parameter). nih.gov
Largest diff. peak and holeThe largest positive and negative electron density features remaining in the final difference Fourier map.

Co-crystallization Techniques for Elucidation of Chiral Recognition Mechanisms

There is currently no published research detailing the use of co-crystallization techniques specifically involving this compound or its derivatives for the elucidation of chiral recognition mechanisms. Co-crystallization is a powerful method used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio. researchgate.net In the context of chiral molecules, co-crystallization can be employed to separate enantiomers or to study the intermolecular interactions that govern chiral recognition. tudelft.nl

The fundamental principle behind using co-crystallization to understand chiral recognition is the formation of diastereomeric complexes between a chiral molecule and a chiral co-former. These diastereomeric complexes will have different physical properties, including solubility, which can be exploited for separation. The analysis of the resulting co-crystal structure, typically by single-crystal X-ray diffraction, can reveal the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that are responsible for the selective recognition of one enantiomer over the other. researchgate.net

Common methods for preparing co-crystals include solvent evaporation, grinding, and slurrying. nih.gov The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering, which aim to predict and control the formation of crystalline solids.

If co-crystallization studies were to be performed with derivatives of this compound, the research would likely involve screening a variety of chiral co-formers to identify those that form co-crystals. The resulting solids would then be analyzed using techniques such as powder X-ray diffraction (PXRD) for initial screening, and single-crystal X-ray diffraction for detailed structural analysis of any suitable co-crystals that are formed. The data from such an analysis would provide direct insight into the three-dimensional arrangement of the molecules in the crystal lattice and the specific interactions driving the chiral recognition.

Future Research Directions and Emerging Opportunities for 1s,2r 2 Methoxycyclopentane 1 Sulfonyl Chloride

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of (1S,2R)-2-methoxycyclopentane-1-sulfonyl chloride into automated synthesis platforms could significantly accelerate the discovery of novel bioactive molecules and functional materials. High-throughput experimentation (HTE) techniques, which allow for the parallel execution of a large number of experiments, would be instrumental in rapidly screening the reactivity of this chiral building block with diverse libraries of nucleophiles, such as amines, alcohols, and thiols. analytical-sales.comnih.gov

Automated platforms could facilitate the systematic exploration of reaction conditions, including solvents, bases, and temperatures, to optimize the synthesis of novel sulfonamides, sulfonate esters, and thioesters derived from this compound. The data generated from these high-throughput screens would be invaluable for constructing detailed reactivity maps and predictive models for this specific sulfonyl chloride. Furthermore, the development of continuous flow processes for its reactions could offer advantages in terms of scalability, safety, and product consistency, as has been demonstrated for the synthesis of other aryl sulfonyl chlorides. mdpi.com

Table 1: Potential High-Throughput Experimentation (HTE) Parameters for this compound

ParameterVariables to be ScreenedPotential Outcomes
Nucleophiles Primary/secondary amines, phenols, aliphatic alcohols, thiolsLibrary of novel chiral sulfonamides, sulfonate esters, and thioesters
Solvents Aprotic (e.g., DCM, THF, ACN), Protic (e.g., IPA, EtOH)Optimization of reaction yield and purity
Bases Organic (e.g., TEA, DIPEA), Inorganic (e.g., K₂CO₃, NaHCO₃)Control of reaction kinetics and side-product formation
Temperature -20°C to 80°CDetermination of optimal reaction temperature for efficiency and stability

Exploration in Materials Science for Chiral Polymer Synthesis or Optoelectronic Applications

The inherent chirality of this compound makes it an intriguing candidate for the synthesis of novel chiral polymers. By incorporating this chiral moiety into a polymer backbone or as a pendant group, it may be possible to induce specific macromolecular helicity. tue.nl This could lead to the development of polymers with unique chiroptical properties, such as circularly polarized luminescence (CPL), which are highly sought after for applications in 3D displays, optical data storage, and bio-imaging. mdpi.com

For instance, the sulfonyl chloride could be functionalized to create a polymerizable monomer. Copolymerization of such a monomer with achiral or other chiral monomers could lead to materials with tunable chiral properties. The "sergeants and soldiers" effect, where a small amount of a chiral monomer dictates the helicity of the entire polymer chain, could be investigated with this compound. tue.nl In the realm of optoelectronics, the introduction of this chiral, methoxy-substituted cyclopentyl group could influence the packing and electronic properties of conjugated polymers, potentially leading to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Application in Bioconjugation and Chemical Biology Research as a Selective Modifying Agent

The reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues suggests that this compound could be developed as a selective modifying agent in chemical biology. Sulfonyl-based electrophiles, particularly sulfonyl fluorides, have been increasingly used to target non-cysteine residues like lysine, tyrosine, serine, and histidine in proteins. nih.gov While sulfonyl chlorides are generally more reactive, this heightened reactivity could be harnessed for specific applications or tamed through careful structural modification.

The chiral nature of the cyclopentane (B165970) scaffold could introduce stereospecific interactions with the complex three-dimensional structures of proteins and other biomolecules. This could lead to the development of novel covalent probes to study protein function or as warheads for targeted covalent inhibitors. Future research would involve studying the reactivity and selectivity of this compound with various amino acid mimics and within complex biological systems. Its stability in aqueous media and plasma would also be a critical factor to investigate for any potential in vivo applications. nih.gov

Investigation of Novel Catalytic Approaches for its Synthesis and Transformation

The development of efficient and stereoselective catalytic methods for the synthesis of this compound itself is a crucial area for future research. While classical methods for the preparation of sulfonyl chlorides exist, modern catalytic approaches could offer improved sustainability, safety, and atom economy. For example, catalytic oxidative chlorosulfonylation of a suitable precursor could be explored.

Furthermore, novel catalytic transformations of this sulfonyl chloride could unlock new synthetic pathways. Transition-metal catalysis could enable cross-coupling reactions where the sulfonyl chloride group is converted into other functional groups, a less explored area compared to the well-established chemistry of aryl sulfonyl chlorides. The development of catalytic methods for the enantioselective transformation of the sulfonyl chloride group would also be of significant interest, allowing for the dynamic kinetic resolution of related chiral compounds. A patent for the synthesis of a different molecule describes a stereoselective catalytic reduction as a key step, highlighting the power of catalysis in generating chiral intermediates. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.